YKL-5-124
Description
Fundamental Roles of CDK7 in Cell Cycle Regulation
CDK7 plays a crucial role in orchestrating the precise timing of cell cycle events by acting as the primary CDK-activating kinase (CAK). tandfonline.com In its complex with cyclin H and Mat1, CDK7 phosphorylates the T-loop of other cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby enabling their activation. mdpi.comtandfonline.com This activation is essential for driving progression through the different phases of the cell cycle. mdpi.com
Specifically, CDK7-mediated phosphorylation of CDK4 at Thr172 promotes progression through the G1 phase. tandfonline.com CDK7 also activates CDK2, which, in partnership with cyclins E and A, facilitates the transition from the G1 to the S phase, a critical step for DNA replication. tandfonline.com Furthermore, CDK7 is necessary for the activation of CDK1 when paired with cyclin B, a key event for the G2 to M phase transition, initiating mitotic processes like chromatin condensation and spindle assembly. tandfonline.com This highlights CDK7's indispensable function in regulating the activity of multiple CDKs throughout the cell cycle, ensuring orderly cell division. tandfonline.com
Critical Functions of CDK7 in Transcriptional Control
Beyond its role in cell cycle activation, CDK7 is a vital component of the transcriptional machinery, primarily through its association with the general transcription factor TFIIH. wikipedia.orgnih.gov Within TFIIH, CDK7 phosphorylates the carboxy-terminal domain (CTD) of RNA polymerase II (RNAPII). mdpi.comnih.gov Phosphorylation at Serine-5 of the RNAPII CTD is crucial for promoter escape and the initiation of transcription. mdpi.com CDK7 also contributes to the phosphorylation of Serine-7 on the RNAPII CTD during transcription initiation. tandfonline.com
Furthermore, CDK7 plays a role in regulating transcription elongation. mdpi.com It phosphorylates and activates CDK9, a key component of the P-TEFb complex, which in turn phosphorylates Serine-2 in the RNAPII CTD. mdpi.com This phosphorylation is required for pause release and productive transcription elongation. mdpi.com CDK7's involvement extends to influencing the activity of various transcription factors, including p53, retinoic acid receptor, androgen receptor, and estrogen receptor, further emphasizing its broad impact on gene expression. mdpi.com The coordination between CDK7 and CDK9 is central to regulating the cell cycle and gene expression, particularly in response to cellular stress like DNA damage. tandfonline.com
Rationale for CDK7 as a Therapeutic Target in Oncogenesis
The dual roles of CDK7 in promoting both cell cycle progression and transcription, processes frequently dysregulated in cancer, make it an attractive therapeutic target in oncology. delveinsight.comresearchgate.net Dysregulation of CDKs activated by CDK7 often leads to unchecked cellular proliferation, contributing to tumorigenesis. delveinsight.com Moreover, many aggressive cancers exhibit an addiction to oncogenic transcription driven by factors like MYC and E2F, processes often hyperactivated by CDK7-mediated transcriptional control. delveinsight.comaacrjournals.org
Elevated expression of CDK7 has been observed in a variety of cancers, including breast cancer (particularly ER-positive and HER2-positive subtypes), pancreatic, lung, hepatocellular, thyroid, glioblastoma, gastric, colorectal cancers, osteosarcoma, lymphomas, and leukemia. wikipedia.orgdelveinsight.comtandfonline.com This overexpression is often correlated with tumor aggressiveness and poor prognosis. aacrjournals.orgtandfonline.com
Targeting CDK7 has demonstrated promising anti-tumor effects in preclinical models by suppressing cell proliferation and impeding cell cycle progression. researchgate.net Inhibition of CDK7 can lead to cell cycle arrest, typically in the G1 or G2 phase, and induce apoptosis in cancer cells. patsnap.com Additionally, CDK7 inhibition disrupts transcription, leading to reduced expression of genes essential for cancer cell survival and proliferation, including proto-oncogenes like the c-MYC gene family. researchgate.netpatsnap.com The rationale is that selectively targeting transcription controlled by CDK7 can limit the synthesis of mRNAs vital for tumor growth without causing a complete shutdown of housekeeping gene transcription. researchgate.net Preclinical studies and ongoing clinical trials with CDK7 inhibitors are exploring their potential as a therapeutic strategy for various malignancies. delveinsight.comresearchgate.net
Compound/Protein Information
| Name | PubChem CID / Other Identifier |
| Cyclin-Dependent Kinase 7 | UniProt ID: P50613 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(prop-2-enoylamino)benzoyl]amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O3/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18/h6-15,22H,1,16-17H2,2-5H3,(H,29,36)(H,30,38)(H2,31,32,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPABJHHKKJIDGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery and Medicinal Chemistry of Ykl 5 124
Design and Synthesis Strategies of YKL-5-124
The conception of this compound stemmed from a targeted medicinal chemistry campaign designed to create a highly selective covalent inhibitor of CDK7. nih.gov This involved a hybridization strategy, combining structural elements from existing kinase inhibitors to achieve the desired potency and selectivity profile. nih.gov
The development of this compound began with the hybridization of two key molecular fragments: the covalent warhead from the CDK7 inhibitor THZ1 and a pyrrolidinopyrazole core derived from PF-3758309, a known PAK4 inhibitor. nih.gov Initial attempts to develop a selective CDK7 inhibitor using THZ1 as a lead compound were not fruitful. nih.gov However, the pyrrolopyrazole scaffold from the PF-3758309 series was recognized for its potent CDK7 inhibitory activity. nih.gov
This strategic combination led to the creation of an initial compound, YKL-1-116, which demonstrated good selectivity for CDK7 but had only moderate potency and minimal anti-proliferative effects in cancer cell lines. nih.gov
Following the initial hybridization, a process of iterative optimization was undertaken to enhance the compound's properties. nih.gov This focused medicinal chemistry campaign involved several key modifications:
Tuning the acidity of the aminopyrazole core: This adjustment was crucial for optimizing the compound's electronic properties and its interactions within the CDK7 active site.
Gaining additional hydrophobic interactions: Modifications were made to the side chain residues to improve the compound's binding affinity and stability within the hydrophobic pockets of the CDK7 active site.
Optimizing the length and trajectory of the covalent warhead: The acrylamide (B121943) warhead, responsible for the covalent interaction with CDK7, was refined to ensure an optimal orientation for reacting with its target, Cysteine 312. nih.gov
This meticulous optimization process culminated in the development of this compound, a potent and highly selective covalent inhibitor of CDK7. nih.gov An inactive analog, YKL-5-167, which lacks the reactive acrylamide group, was also synthesized to serve as a negative control in biological assays, confirming that the covalent modification is essential for the inhibitory activity of this compound. nih.gov
Structural and Conformational Basis of this compound Engagement with CDK7
The high affinity and specificity of this compound for CDK7 are rooted in its precise molecular interactions within the enzyme's active site. These interactions have been elucidated through molecular modeling and biochemical assays.
While specific molecular docking images for this compound are not publicly available, the design principles and experimental data strongly suggest a binding mode where the pyrrolopyrazole core occupies the ATP-binding pocket of CDK7. The optimized side chains likely form key hydrophobic and hydrogen-bonding interactions with residues in the active site, contributing to the compound's high affinity. The flexible linker connecting the core to the acrylamide warhead is positioned to allow the warhead to approach the reactive cysteine residue.
The covalent and irreversible nature of this compound's inhibition is critically dependent on the presence of Cysteine 312 (C312) in the active site of CDK7. nih.gov This specific cysteine residue acts as a nucleophile, attacking the electrophilic acrylamide "warhead" of this compound to form a stable covalent bond. nih.gov
The essential role of C312 has been unequivocally demonstrated through site-directed mutagenesis studies. nih.gov When C312 was mutated to a less nucleophilic serine residue (C312S), the inhibitory activity of this compound was completely abolished. nih.gov This finding confirms that the covalent modification of C312 is the primary mechanism of action for this compound and underscores the exceptional selectivity of this inhibitor. nih.gov
Comparative Analysis of this compound with Other Cyclin-Dependent Kinase Inhibitors
This compound distinguishes itself from other CDK inhibitors, particularly its predecessor THZ1, through its remarkable selectivity for CDK7. nih.govnih.gov While THZ1 is a potent inhibitor of CDK7, it also exhibits significant off-target activity against CDK12 and CDK13. nih.govnih.gov This polypharmacology of THZ1 complicates the interpretation of its biological effects, making it difficult to attribute them solely to CDK7 inhibition. nih.govnih.gov
In contrast, this compound demonstrates exceptional selectivity for CDK7, with over 100-fold greater selectivity against CDK9 and CDK2, and it is inactive against CDK12 and CDK13. medchemexpress.com This high degree of selectivity makes this compound a superior chemical probe for dissecting the specific functions of CDK7 in cellular processes.
| Compound | Target(s) | IC50 (CDK7) | Selectivity Profile |
| This compound | CDK7 (covalent) | 53.5 nM | >100-fold selective over CDK9 and CDK2; inactive against CDK12/13 medchemexpress.com |
| THZ1 | CDK7, CDK12, CDK13 (covalent) | Not specified | Equipotent on CDKs 7, 12, and 13 nih.gov |
| YKL-1-116 | CDK7 | Moderate potency | Good selectivity for CDK7 nih.gov |
| PF-3758309 | PAK4 | Not specified | Also shows strong CDK7 inhibitory activity nih.gov |
| YKL-5-167 | None (inactive analog) | No inhibition | Lacks the reactive acrylamide for covalent bonding nih.gov |
Molecular and Biochemical Characterization of Ykl 5 124
Enzyme Kinetic Analysis of CDK7 Inhibition by YKL-5-124
The inhibitory activity of this compound against CDK7 has been extensively studied through enzyme kinetic analysis, revealing its potency and mechanism of action.
Inhibition Profile Against CDK7 and the CDK7/Mat1/CycH Complex
This compound demonstrates potent inhibition of both isolated CDK7 and the trimeric CDK7/Mat1/CycH complex, which represents the active CDK-activating kinase (CAK). Biochemical evaluation using in vitro kinase assays has determined the half maximal inhibitory concentration (IC₅₀) values for this compound against these targets. rndsystems.comtocris.combio-techne.comtocris.comnih.govmedchemexpress.commedchemexpress.euselleckchem.comglpbio.comselleckchem.comrndsystems.com
These data indicate that this compound is a nanomolar inhibitor of CDK7, exhibiting even greater potency against the complete CAK complex. rndsystems.comtocris.combio-techne.comtocris.comnih.govmedchemexpress.commedchemexpress.euglpbio.comrndsystems.com
Comparative Inhibition Kinetics and Irreversibility
This compound functions as a covalent inhibitor of CDK7, specifically targeting the cysteine residue at position 312 (Cys312) within the kinase. nih.govchemicalprobes.orgmedchemexpress.commedchemexpress.euglpbio.comsmolecule.comstanford.edu This covalent modification leads to irreversible inhibition of CDK7 activity. medchemexpress.commedchemexpress.euglpbio.comsmolecule.com Kinetic studies have characterized the rate of covalent bond formation. For instance, enzyme kinetics using a mobility shift assay reported a kinact of 228 us⁻¹ and a kinact/Ki of 103 us⁻¹ nM⁻¹. chemicalprobes.org The irreversible nature of this compound's inhibition distinguishes it from reversible inhibitors. A reversible analog, YKL-5-167, which lacks the reactive acrylamide (B121943) warhead, showed significantly less or no inhibition in in vitro kinase assays at concentrations where this compound was effective, further supporting the critical role of covalent binding for its inhibitory activity. nih.govstanford.edu Mutation of Cys312 to serine (C312S) in CDK7 abolishes the inhibitory activity of this compound in in vitro kinase assays and renders cells significantly less sensitive to the compound, confirming on-target specificity and the importance of the covalent interaction. medkoo.comnih.govstanford.edu
Kinase Selectivity Profiling of this compound
A crucial aspect of this compound's characterization is its selectivity profile against a broad panel of kinases, particularly other CDKs.
Specificity Against Closely Related Kinases (CDK12, CDK13)
This compound demonstrates high specificity for CDK7 over its closely related kinases, CDK12 and CDK13. In vitro kinase assays performed at ATP concentrations up to 1mM showed no inhibition of CDK12 or CDK13 at the concentrations tested for this compound, including concentrations where it potently inhibited CDK7. nih.govtandfonline.commedchemexpress.commedchemexpress.euglpbio.comstanford.edu This lack of activity against CDK12 and CDK13 is a key feature distinguishing this compound from earlier CDK inhibitors like THZ1, which inhibited CDK7, CDK12, and CDK13 equipotently. nih.govtandfonline.comsmolecule.com Cellular assays also confirmed the selective engagement of CDK7 over CDK12/13. medchemexpress.commedchemexpress.euglpbio.com
Selectivity Against Other Cyclin-Dependent Kinases (CDK2, CDK9)
Beyond CDK12 and CDK13, the selectivity of this compound against other prominent cyclin-dependent kinases, such as CDK2 and CDK9, has been evaluated. Biochemical assays revealed significantly higher IC₅₀ values for this compound against CDK2 and CDK9 compared to CDK7. rndsystems.comtocris.combio-techne.comtocris.comnih.govtandfonline.commedchemexpress.commedchemexpress.euselleckchem.comglpbio.comselleckchem.comrndsystems.com
These values indicate that this compound is over 100-fold more selective for CDK7 than for CDK2 and CDK9. rndsystems.comtocris.combio-techne.comtocris.comnih.govmedchemexpress.commedchemexpress.euglpbio.comrndsystems.com
Molecular Mechanism of this compound-Mediated CDK7 Inhibition
The mechanism by which this compound inhibits CDK7 involves the formation of a covalent bond with the kinase. medchemexpress.commedchemexpress.eunih.govcancer-research-network.commedkoo.comchemicalprobes.orgnih.gov This irreversible binding contributes to its sustained inhibitory effect. medchemexpress.commedchemexpress.eucancer-research-network.com
Covalent Adduct Formation with CDK7
This compound is designed as a covalent inhibitor, featuring an acrylamide moiety that acts as a reactive center. nih.govmedkoo.comchemicalprobes.orgtandfonline.com Molecular docking studies and experimental data indicate that this acrylamide group is positioned to interact with cysteine residue 312 (C312) within the CDK7 enzyme. nih.govchemicalprobes.org This interaction leads to the formation of a stable covalent adduct between this compound and CDK7. nih.govchemicalprobes.org Mass spectrometry analysis has confirmed the covalent labeling of CDK7 by this compound, with high efficiency observed when incubated with the recombinant CDK7-cyclin H-MAT1 trimeric complex. nih.gov Further analysis, such as capillary electrophoresis/mass spectrometry (CE-MS), has specifically identified C312 as the site of this covalent modification. nih.gov The critical role of C312 in the inhibitory activity of this compound is underscored by experiments using a CDK7 mutant where C312 is replaced by a serine residue (C312S). nih.govchemicalprobes.orgnih.gov This mutation abolishes the inhibitory activity of this compound in in vitro kinase assays, demonstrating that the covalent engagement with C312 is essential for its function. nih.govchemicalprobes.orgnih.gov
Cellular and Transcriptional Phenotypes Induced by Ykl 5 124
Effects of YKL-5-124 on Cell Cycle Progression
Inhibition of CDK7 by this compound significantly impacts cell cycle progression, leading to specific arrests and altered DNA synthesis nih.govfrontiersin.orgnih.gov. These effects are primarily mediated through CDK7's role as a component of the CDK-activating kinase (CAK) complex, which is responsible for phosphorylating and activating other cell cycle CDKs nih.govashpublications.orgtandfonline.com.
Induction of G1/S Transition Arrest
Treatment with this compound causes a dose-dependent accumulation of cells in the G1 phase of the cell cycle nih.govmedchemexpress.comfrontiersin.orgglpbio.comashpublications.org. This G1 arrest is accompanied by a corresponding decrease in the proportion of cells in the S phase nih.govmedchemexpress.comfrontiersin.orgglpbio.comashpublications.org. This phenotype is consistent across various cell lines, including HAP1 cells and small cell lung cancer (SCLC) lines nih.govnih.govfrontiersin.orgglpbio.com. The induction of G1 arrest by this compound highlights the critical role of CDK7 CAK activity in regulating the G1/S transition nih.govfrontiersin.orgashpublications.org.
| Cell Line | This compound Concentration | Effect on G1 Phase | Effect on S Phase | Source |
| HAP1 | Dose-dependent | Increase | Decrease | nih.govmedchemexpress.comglpbio.com |
| SCLC lines | ≥ 50 nM | Accumulation | Loss | nih.gov |
| MYCN-amplified NB cells | Various concentrations | Predominant accumulation | Concomitant decrease | researchgate.netfrontiersin.org |
| Multiple Myeloma cells | Various concentrations | Significant accumulation | Corresponding loss | ashpublications.org |
Modulation of S-Phase Progression and DNA Synthesis
Concurrent with the loss of cells in S phase, this compound treatment leads to an increase in "S dropout," characterized by cells with intermediate DNA content but lacking EdU staining, indicating inhibition of DNA synthesis nih.gov. This suggests that beyond preventing entry into S phase, this compound also impairs ongoing DNA replication nih.gov. Studies have shown that this compound treatment can induce DNA replication stress and genomic instability, particularly in telomeric regions, leading to chromosomal bridging and micronuclei formation aacrjournals.orgmedkoo.com.
Phosphorylation Status of Cell Cycle-Regulating Cyclin-Dependent Kinases (CDK1, CDK2)
This compound inhibits the phosphorylation of key cell cycle CDKs, specifically CDK1 and CDK2, on their T-loops (CDK1 at Thr161 and CDK2 at Thr160) nih.gove3s-conferences.orgnih.govresearchgate.netmedchemexpress.comglpbio.commedchemexpress.euashpublications.orgtandfonline.com. This inhibition occurs in a concentration-dependent manner nih.govmedchemexpress.comglpbio.com. The phosphorylation of these residues by the CAK complex (containing CDK7) is essential for the activation of CDK1 and CDK2, which drive progression through the cell cycle nih.govashpublications.org. The observed decrease in CDK1 and CDK2 T-loop phosphorylation directly links CDK7 inhibition by this compound to the observed cell cycle arrest phenotypes nih.gove3s-conferences.orgnih.govresearchgate.netmedchemexpress.comglpbio.commedchemexpress.euashpublications.org.
| CDK | Phosphorylation Site | Effect of this compound Treatment | Source |
| CDK1 | Thr161 | Inhibited (concentration-dependent) | nih.gove3s-conferences.orgnih.govresearchgate.netmedchemexpress.comglpbio.commedchemexpress.euashpublications.orgtandfonline.com |
| CDK2 | Thr160 | Inhibited (to a lesser extent than CDK1, concentration-dependent) | nih.gove3s-conferences.orgnih.govresearchgate.netmedchemexpress.comglpbio.commedchemexpress.euashpublications.orgtandfonline.com |
Role of CDK7 Cysteine 312 in Mediating this compound Cellular Effects
This compound is a covalent inhibitor that specifically targets and forms a covalent bond with Cysteine 312 (C312) on CDK7 nih.gove3s-conferences.orgglpbio.comashpublications.orgchemsrc.comtandfonline.com. This residue is located outside the active site of CDK7 tandfonline.com. The cellular effects of this compound, including cell cycle arrest and inhibition of CDK1/CDK2 phosphorylation, are mediated through this specific interaction nih.gove3s-conferences.orgashpublications.org. Studies using a CDK7 mutant where Cysteine 312 is replaced by serine (CDK7-C312S) have demonstrated that this mutation abolishes the inhibitory activity of this compound nih.gove3s-conferences.orgashpublications.org. This provides strong evidence that the observed cellular phenotypes are on-target effects resulting from the covalent engagement of this compound with CDK7 at C312 nih.gove3s-conferences.orgashpublications.org.
Transcriptional Regulation by this compound
CDK7 is also a component of the general transcription factor TFIIH and plays a role in transcription initiation, particularly by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (Pol II) nih.govnih.govashpublications.org. However, selective inhibition of CDK7 by this compound reveals a transcriptional phenotype distinct from that of less selective CDK inhibitors like THZ1, which also inhibit CDK12 and CDK13 nih.govnih.govthieme-connect.comnih.govchemsrc.comnih.gov.
Impact on E2F-Driven Gene Expression
This compound causes inhibition of E2F-driven gene expression nih.govnih.govthieme-connect.commedchemexpress.comrndsystems.comglpbio.combio-techne.comtandfonline.comnih.gov. E2F transcription factors regulate the expression of genes involved in cell cycle progression, particularly those required for the G1/S transition and DNA synthesis ashpublications.orgnih.gov. The observed G1 arrest and impaired DNA synthesis induced by this compound are consistent with the downregulation of E2F target genes nih.govashpublications.org. Hypophosphorylated Retinoblastoma protein (Rb), which is a repressor of E2F activity, accumulates upon CDK7 inhibition due to reduced phosphorylation of cell cycle CDKs ashpublications.org. This accumulation of hypophosphorylated Rb contributes to the repression of E2F-driven gene expression ashpublications.org. The effect of this compound on E2F-driven gene expression is rescued by the CDK7-C312S mutant, further confirming that this transcriptional effect is mediated by on-target CDK7 inhibition nih.govnih.govnih.gov.
Interestingly, while CDK7 is known to phosphorylate the Ser5 residue in the RNA Pol II CTD, treatment with this compound alone has little to no discernible effect on RNA Pol II CTD phosphorylation nih.govnih.govthieme-connect.come3s-conferences.orgnih.govmedchemexpress.comglpbio.comchemsrc.comnih.gov. This contrasts with the effects of less selective inhibitors like THZ1 nih.govnih.govthieme-connect.comnih.govchemsrc.comnih.gov. This suggests that selective inhibition of CDK7 primarily impacts cell cycle progression and E2F-driven transcription, with less impact on global transcription initiation as measured by Pol II CTD phosphorylation nih.govnih.govnih.govchemsrc.comnih.gov. However, combining this compound with selective CDK12/13 inhibitors can reconstitute the inhibition of Pol II CTD phosphorylation, revealing potential redundancies in CDK control of transcription nih.govnih.govchemsrc.comnih.gov.
Influence on MYC-Regulated Transcriptional Programs
Selective inhibition of CDK7 by this compound has been shown to influence transcriptional programs regulated by MYC. Research, particularly in multiple myeloma cells, indicates that CDK7 expression positively correlates with MYC transcriptional programs. ashpublications.orgnih.govashpublications.orgashpublications.org Treatment with this compound leads to a downregulation of canonical MYC transcriptional programs and associated biological modules, including those involved in glycolysis and mTOR signaling. nih.govashpublications.org This suggests that CDK7 activity is required for the expression of many components of the glycolytic cascade, a pathway often upregulated in cancer cells under MYC regulation. nih.govashpublications.org The observed decrease in MYC protein levels upon CDK7 inhibition by this compound may be due to the impact on multiple regulatory mechanisms affecting MYC steady-state levels, including proteasome-dependent degradation. nih.gov
However, the extent of this compound's effect on MYC-regulated programs can vary depending on the cellular context. In neuroblastoma cells, this compound had only a minor effect on an established MYCN gene signature compared to the dual CDK7/12/13 inhibitor THZ1. frontiersin.org This suggests potential redundancies or context-dependent roles for CDK7 in regulating MYC-driven transcription.
Effects on RNA Polymerase II C-Terminal Domain (CTD) Phosphorylation
A notable finding regarding this compound is its surprisingly weak or negligible effect on global RNA Polymerase II (Pol II) CTD phosphorylation, particularly at Ser2, Ser5, and Ser7 residues. nih.govmedchemexpress.comchemsrc.commedkoo.comnih.gove3s-conferences.orgsigmaaldrich.comfrontiersin.org This contrasts sharply with the effects of less selective CDK7 inhibitors like THZ1, which cause a broad collapse of Pol II CTD phosphorylation and global transcription. nih.govfrontiersin.org
While CDK7 is known to phosphorylate Ser5 and Ser7 of the Pol II CTD as part of the transcription initiation machinery (as a component of the TFIIH complex), selective inhibition by this compound does not result in a global downregulation of these phosphorylation marks. nih.govchemsrc.commedkoo.comnih.gove3s-conferences.orgsigmaaldrich.comfrontiersin.org This observation suggests potential compensatory mechanisms by other kinases or indicates that CDK7's role in global transcription initiation via CTD phosphorylation is not as central as its role in cell cycle regulation, or that selective inhibition reveals a more nuanced function. However, combining this compound with a selective CDK12/13 inhibitor can reconstitute the inhibition of Pol II CTD phosphorylation, revealing potential redundancies in transcriptional control by different CDKs. nih.govchemsrc.comnih.gov
Gene Set Enrichment Analysis of Transcriptomic Changes
Gene Set Enrichment Analysis (GSEA) of transcriptomic data following this compound treatment provides further insight into the cellular pathways affected by selective CDK7 inhibition. Analysis consistently shows a strong enrichment for the downregulation of gene sets associated with cell cycle progression and E2F target genes. nih.govmedchemexpress.combio-techne.comnih.govtocris.comnih.gov This aligns with the observed cell cycle arrest phenotype and the known role of CDK7 in activating CDKs that regulate the cell cycle and E2F activity. nih.govnih.govnih.gov
In multiple myeloma cells, GSEA revealed a significant downregulation of canonical MYC transcriptional programs and MYC-associated biological modules, such as glycolysis and mTOR. nih.govashpublications.org This indicates that selective CDK7 inhibition impacts key oncogenic transcriptional networks. nih.govashpublications.org
Compared to multi-targeted CDK7 inhibitors, this compound generally mediates a more modest transcriptional response, with fewer genes being differentially expressed. frontiersin.orgresearchgate.netaacrjournals.org This reinforces the idea that this compound's effects are more specific to CDK7's primary functions, particularly in cell cycle control and specific transcriptional programs like those driven by E2F and, in certain contexts, MYC, without causing a widespread shutdown of global transcription. nih.govfrontiersin.org
A summary of observed transcriptional changes based on GSEA could be presented in a table:
| Gene Set Enrichment Term | Effect of this compound Treatment | Relevant Biological Process | Source(s) |
| Cell Cycle | Downregulated | Cell cycle progression | nih.govnih.govfrontiersin.org |
| E2F Targets | Downregulated | Regulation of cell cycle genes | nih.govmedchemexpress.comnih.govnih.gov |
| MYC Transcriptional Programs | Downregulated (in MM) | Regulation of growth/metabolism | nih.govashpublications.org |
| Glycolysis | Downregulated (in MM) | Cellular energy metabolism | nih.govashpublications.org |
| mTOR signaling | Downregulated (in MM) | Cell growth and metabolism | ashpublications.org |
| Transcription (Global) | Minor/No significant change | General gene expression | nih.govfrontiersin.org |
Induction of Genomic Instability and DNA Damage Response by this compound
Beyond its effects on the cell cycle and transcription, this compound has been shown to induce genomic instability and activate DNA damage response pathways. researchgate.netaacrjournals.orgresearchgate.netnih.govwlv.ac.ukunimelb.edu.aunih.gov This is a critical aspect of its mechanism of action, particularly in the context of its potential therapeutic applications.
Mechanisms of DNA Replication Stress Induction
Selective CDK7 inhibition by this compound leads to the induction of DNA replication stress. researchgate.netaacrjournals.orgresearchgate.netnih.govwlv.ac.ukunimelb.edu.au While the precise mechanisms are still under investigation, it is understood that CDK7 plays a role in regulating DNA replication. researchgate.netwlv.ac.uk Inhibition of CDK7 by this compound impairs DNA synthesis, potentially by affecting the activity of proteins involved in DNA replication, such as the mini-chromosome maintenance protein complex (MCM) helicase. researchgate.net The resulting replication stress can lead to stalled replication forks, which are prone to collapse and can trigger DNA damage. mdpi.comfrontiersin.org This induction of replication stress is a key contributor to the genomic instability observed upon this compound treatment. researchgate.netaacrjournals.orgresearchgate.netnih.govwlv.ac.ukunimelb.edu.au
Formation of R-Loops and its Consequences
This compound treatment has been linked to the induction of R-loop formation. researchgate.netaacrjournals.org R-loops are three-stranded nucleic acid structures consisting of an RNA-DNA hybrid and a displaced single-stranded DNA. mdpi.comfrontiersin.orgcell-stress.com While R-loops have physiological roles in various cellular processes, their aberrant formation and accumulation can interfere with DNA replication and transcription, leading to DNA damage and genomic instability. mdpi.comfrontiersin.orgcell-stress.com
The formation of R-loops induced by this compound, particularly in telomeric regions, appears to be a significant mechanism by which the compound evokes genomic instability. researchgate.netaacrjournals.org The collision between the transcription machinery, potentially stalled by R-loops, and the replication machinery can exacerbate replication stress and contribute to DNA damage. mdpi.comfrontiersin.org
Manifestation of Chromosomal Bridging and Micronuclei Formation
The genomic instability induced by this compound is often manifested as chromosomal abnormalities, including chromosomal bridging and micronuclei formation. researchgate.netaacrjournals.org Chromosomal bridges are observed during anaphase when sister chromatids fail to separate properly. Micronuclei are small, extranuclear bodies containing chromatin that was not incorporated into the daughter nuclei during cell division. nih.gov Both chromosomal bridging and micronuclei are indicators of unresolved DNA damage and chromosomal missegregation, reflecting a failure of the cell to maintain genomic integrity. nih.govnih.gov
The induction of these phenomena by this compound underscores its impact on DNA replication and chromosome segregation processes, ultimately leading to increased genomic instability. researchgate.netaacrjournals.orgnih.gov Micronuclei formation, in particular, has been linked to the activation of innate immune responses, further highlighting the cellular consequences of this compound-induced genomic instability. nih.govresearchgate.netwlv.ac.uknih.gov
This compound is characterized as a potent, selective, irreversible, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). nih.govmedchemexpress.comnih.govtandfonline.comnih.govmedkoo.comtocris.comglpbio.comfrontiersin.orgrndsystems.com CDK7 is a critical regulator involved in both cell cycle progression and gene transcription. nih.govnih.govnih.govmedkoo.comnih.gov Inhibition of CDK7 by this compound leads to distinct cellular and transcriptional effects. A predominant cellular phenotype observed upon treatment with this compound is a strong cell cycle arrest, primarily at the G1/S transition. nih.govmedchemexpress.comnih.govtandfonline.comnih.govmedkoo.comtocris.comglpbio.comfrontiersin.orgrndsystems.com This arrest is accompanied by the inhibition of E2F-driven gene expression. nih.govmedchemexpress.comnih.govmedkoo.comtocris.comglpbio.comrndsystems.com
While CDK7 is known to phosphorylate the C-terminal domain (CTD) of RNA polymerase II (Pol II) at serine 5, a mark associated with transcription initiation and promoter-proximal pausing, studies have shown that this compound treatment results in little to no change in Pol II CTD phosphorylation at serine 2 and 5 in certain cell lines. nih.govmedchemexpress.comnih.govtandfonline.comnih.govmedkoo.comglpbio.com This contrasts with the effects of less selective CDK inhibitors and suggests that the primary impact of selective CDK7 inhibition by this compound may be more focused on cell cycle regulation and specific transcriptional programs rather than global transcription initiation. nih.govnih.govmedkoo.com The observed cell cycle arrest is linked to the inhibition of CDK7's CDK-activating kinase (CAK) activity, which is essential for phosphorylating and activating cell cycle-related CDKs like CDK1 and CDK2. nih.govnih.govfrontiersin.org
Perturbation of DNA Damage Repair Pathways
Beyond its direct effects on cell cycle and transcription initiation machinery, inhibition of CDK7 by this compound has been shown to impact DNA integrity and perturb DNA damage repair pathways. nih.govmedkoo.comnih.gove3s-conferences.orgaacrjournals.orge3s-conferences.org This suggests a role for CDK7 in maintaining genomic stability, and its inhibition can induce a state of genomic vulnerability.
Perturbation of DNA Damage Repair Pathways
Research indicates that treatment with this compound impairs DNA damage repair pathways in cancer cells. aacrjournals.org This impairment contributes to the induction of genomic instability. Studies in pancreatic ductal adenocarcinoma (PDAC) cells have demonstrated that selective CDK7 inhibition by this compound evokes genomic instability through several mechanisms. These include the induction of R-loop formation and DNA replication stress. aacrjournals.org R-loops are nucleic acid structures consisting of an RNA-DNA hybrid and a displaced single-stranded DNA, which can form during transcription and are known sources of genomic instability if not properly resolved. The replication stress induced by this compound appears to be particularly prominent in telomeric regions, leading to observable markers of genomic instability such as chromosomal bridging and micronuclei formation. aacrjournals.org
Furthermore, investigations into the effects of this compound in Small Cell Lung Cancer (SCLC) have also highlighted the induction of DNA replication stress and genome instability. nih.govmedkoo.comnih.gov The molecular mechanisms underlying this genomic instability involve the perturbation of DNA damage response pathways, potentially including the Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) pathways. e3s-conferences.orge3s-conferences.org Evidence supporting the involvement of these pathways comes from observations of increased γH2AX foci formation upon this compound exposure, a widely recognized biomarker for DNA double-strand breaks. e3s-conferences.org The extent of this increase in γH2AX foci was found to be less pronounced in cell lines deficient in ATM or ATR, suggesting that these kinases are involved in the cellular response to the DNA damage induced by this compound. e3s-conferences.org These findings collectively indicate that this compound's inhibition of CDK7 disrupts the normal functioning of DNA damage repair mechanisms, contributing to the accumulation of DNA damage and genomic instability.
Observed Cellular Phenotypes and DNA Damage Markers upon this compound Treatment
| Cellular Phenotype / Marker | Observed Effect | Context / Cell Line (if specified) | Source |
| Cell Cycle Progression | G1/S arrest, loss of S-phase cells | HAP1, Jurkat, SCLC, Neuroblastoma | nih.govmedchemexpress.comnih.govglpbio.comfrontiersin.orgrndsystems.comresearchgate.net |
| E2F-driven gene expression | Inhibition | Not specified | nih.govmedchemexpress.comnih.govmedkoo.comtocris.comglpbio.comrndsystems.com |
| RNA Pol II CTD phosphorylation (Ser2/5) | Little to no effect (in some contexts) | HAP1, Jurkat | nih.govmedchemexpress.comnih.govtandfonline.comnih.govmedkoo.comglpbio.com |
| DNA damage repair pathways | Impairment | PDAC | aacrjournals.org |
| Genomic instability | Evoked/Induced | PDAC, SCLC | nih.govmedkoo.comnih.govaacrjournals.org |
| R-loop formation | Induction | PDAC | aacrjournals.org |
| DNA replication stress | Induction | PDAC, SCLC | nih.govmedkoo.comnih.govaacrjournals.org |
| Chromosomal bridging | Observed (linked to replication stress) | PDAC | aacrjournals.org |
| Micronuclei formation | Observed (linked to replication stress) | PDAC | aacrjournals.org |
| γH2AX foci formation | Increased | SCLC | e3s-conferences.org |
| ATM/ATR pathway involvement | Suggested by reduced γH2AX in deficient cells | SCLC | e3s-conferences.org |
| CDK1 T-loop phosphorylation | Inhibition | HAP1, Neuroblastoma | medchemexpress.comtandfonline.comglpbio.comfrontiersin.orgrndsystems.com |
| CDK2 T-loop phosphorylation | Inhibition (to a lesser extent than CDK1) | HAP1, Neuroblastoma | medchemexpress.comtandfonline.comglpbio.comfrontiersin.orgrndsystems.com |
Preclinical Therapeutic Potential of Ykl 5 124
Monotherapy Efficacy in Disease Models
Research into YKL-5-124 as a single agent has revealed promising anti-tumor activity and effects on viral latency in specific preclinical models. Its selective inhibition of CDK7 contributes to these effects through mechanisms impacting cell cycle progression and transcriptional regulation. guidetopharmacology.orgnih.govctdbase.org
Antineoplastic Activity in Neuroblastoma Models
In neuroblastoma models, this compound as a monotherapy has shown the capacity to moderately delay tumor growth and significantly extend survival in xenograft settings. Studies indicate that this compound treatment results in aberrant cell cycle progression, particularly in neuroblastoma cells amplified for MYCN, a key oncogene in this cancer type. The compound has been observed to inhibit the phosphorylation of CDK1 and CDK2, kinases critical for cell cycle control. However, this compound as a single agent did not consistently induce significant cell death in neuroblastoma cells. guidetopharmacology.org
Therapeutic Response in Multiple Myeloma Models
This compound has elicited a strong therapeutic response in preclinical models of multiple myeloma (MM). Investigations have shown that this compound can cause tumor regression in vivo and increase survival in several MM mouse models, including a genetically engineered model dependent on MYC. The compound has been found to decrease proliferation in myeloma cells while exhibiting minimal impact on normal cell populations. Furthermore, this compound treatment has been associated with the induction of apoptotic cell death in primary MM cells. Mechanistically, it appears to counteract the activity of E2F and impair gene signatures regulated by MYC, both of which are crucial for MM growth and survival.
Efficacy in Pancreatic Ductal Adenocarcinoma Models
Potent anti-tumor efficacy for this compound has been demonstrated in preclinical models of pancreatic ductal adenocarcinoma (PDAC). Selective inhibition of CDK7 by this compound leads to cell cycle arrest at the G2/M phase and promotes apoptosis in PDAC cells. Research indicates that this compound treatment can impair DNA damage repair pathways and induce genomic instability. This instability is linked to the induction of R-loop formation and DNA replication stress, particularly in telomeric regions, leading to chromosomal abnormalities.
Combination Therapeutic Strategies with this compound
Preclinical investigations have also explored the potential of combining this compound with other therapeutic agents to enhance efficacy and potentially overcome resistance mechanisms.
Synergistic Interactions with Bromodomain and Extra-Terminal Domain (BET) Inhibitors
A notable area of research involves the synergistic interaction between this compound and Bromodomain and Extra-Terminal Domain (BET) inhibitors, such as JQ1. This combination has shown significant promise in preclinical models, particularly in neuroblastoma and multiple myeloma.
In neuroblastoma, the combination of this compound and JQ1 has demonstrated a synergistic anti-tumor effect. This synergy has translated into significant tumor regression and prolonged survival in mouse models compared to treatment with either agent alone. The combination has been shown to induce synergistic cytotoxicity, leading to apoptotic cell death, evidenced by increased levels of cleaved PARP and cleaved caspase 3. Furthermore, the combination treatment results in G2-M cell cycle arrest and suppresses a gene expression signature associated with MYCN that contributes to resistance to BRD4 inhibition.
Interactive Table 1: Effect of this compound and JQ1 Combination on Tumor Growth in Neuroblastoma Xenografts
| Treatment Group | Effect on Tumor Growth (vs Vehicle) | Survival Benefit (vs Vehicle) |
| Vehicle | - | - |
| This compound (Monotherapy) | Moderate delay | Significant extension |
| JQ1 (Monotherapy) | No significant delay | Significant extension |
| This compound + JQ1 (Combination) | Significant suppression | Further prolonged survival |
Based on findings in IMR-32 NB xenografts.
In multiple myeloma, the combination of this compound and JQ1 has also exhibited superior activity across a range of MM cell lines compared to treatment with either compound individually.
Table 2: In Vitro Activity of this compound and JQ1 Combination in Multiple Myeloma Cell Lines
| Treatment Group | Activity (vs Single Agents) |
| This compound + JQ1 (Combination) | Superior activity |
Based on testing in an extensive array of MM cell lines.
These findings suggest that combining CDK7 inhibition with BET inhibition represents a promising therapeutic strategy in these malignancies.
Co-Modulation of Oncogenic Gene Expression Signatures (e.g., MYCN, MYBL2)
This compound influences the expression of genes involved in oncogenic pathways. In neuroblastoma, a distinct MYCN-gene expression signature associated with resistance to BRD4 inhibition was suppressed when this compound was combined with JQ1. frontiersin.orgnih.govfrontiersin.org While this compound alone led to some downregulation of the positively correlated MYCN signature, the combination with JQ1 resulted in a much more pronounced downregulation. frontiersin.org
In multiple myeloma cells, the combination of this compound and JQ1 had a more profound impact on the transcriptome than single-agent therapy. nih.govresearchgate.net Dual targeting synergistically decreased the expression of genes important to the multiple myeloma oncogenic state, including MYBL2 (b-Myb), a cell-cycle and proliferation gene frequently overexpressed in several cancers. nih.govresearchgate.net CDK7 inhibition also impairs the expression of key components of the MYC-dependent glycolytic cascade and aerobic glycolysis in multiple myeloma cells. nih.gov
RNA-sequencing analysis has been used to explore the transcriptomic changes induced by this compound, revealing alterations in gene expression related to transcription and cell cycle. frontiersin.orgnih.govresearchgate.net
Overcoming Acquired Resistance to BRD4 Inhibition
Combination therapy with this compound and the BRD4 inhibitor JQ1 has shown potential in overcoming or delaying resistance to BRD4 inhibition in preclinical models. frontiersin.orgnih.govresearchgate.net The synergistic cytotoxicity observed with the combination suggests a mechanism to circumvent limitations of single-agent BRD4 inhibition. frontiersin.orgnih.govhaematologica.orgnih.gov The suppression of a MYCN-gene expression signature associated with resistance to BRD4 inhibition by the combination further supports its potential in this context. frontiersin.orgnih.govfrontiersin.org
Potentiation of Immunotherapy with Immune Checkpoint Blockade
Preclinical research indicates that this compound can potentiate immunotherapy, particularly when combined with immune checkpoint blockade. This compound has been shown to trigger immune response signaling and induce the production of pro-inflammatory cytokines and chemokines in cancer cells. nih.govresearchgate.netnih.govsigmaaldrich.come3s-conferences.org
Triggering of Anti-Tumor Immunity and Inflammatory Cytokine Production
This compound activates immune response signaling in cancer cells, leading to the secretion of essential pro-inflammatory cytokines and chemokines. nih.govresearchgate.netnih.govsigmaaldrich.come3s-conferences.org Transcriptomic analysis has shown increased expression of numerous central pro-inflammatory cytokines and chemokines, including TNFα pathway components and C-X-C motif chemokine ligand 10 (Cxcl10), following this compound treatment. nih.govresearchgate.net This induction of pro-inflammatory mediators suggests a mechanism by which this compound can contribute to anti-tumor immunity. nih.govresearchgate.netnih.govsigmaaldrich.com
Enhancement of T-Cell Mediated Tumor Control
The secretion of pro-inflammatory cytokines and chemokines triggered by this compound can activate CD8+ T cells. nih.gov This tumor-intrinsic event provokes a robust immune surveillance program elicited by T cells, which is further enhanced by the addition of immune checkpoint blockade, such as anti-PD-1 therapy. nih.govresearchgate.netnih.govsigmaaldrich.com Combining this compound with anti-PD-1 has demonstrated significant survival benefit and tumor growth inhibition in multiple aggressive murine models of SCLC. nih.govnih.govsigmaaldrich.comamegroups.org The combination induced anti-tumor immune reactions engaging dendritic cells, effector CD4+ T cells, and cytotoxic CD8+ T cells, which were heightened by PD-1 blockades. amegroups.org
Combination with BCL2 Inhibitors (e.g., Venetoclax)
Preclinical studies have explored the potential for combining CDK7 inhibition with BCL2 inhibitors like Venetoclax. The CDK7 inhibitor this compound has been shown to synergize with the BCL2 antagonist Venetoclax in suppressing certain cancer cell populations, including primary human acute myeloid leukemia (AML) cells. nih.gov This synergy suggests that targeting both CDK7 and BCL2 pathways could be a promising therapeutic strategy, potentially overcoming limitations of single-agent BCL2 inhibition. nih.govresearchgate.net Research in multiple myeloma also supports the therapeutic potential of CDK7 inhibition via this compound, and other studies have demonstrated that targeting CDK7 can sensitize T-cell lymphomas to BCL2 inhibitors. ashpublications.orgresearchgate.net
Data Tables
While specific numerical data for all sections was not consistently available across the search results in a format suitable for direct table creation without interpretation or extraction from figures, the following table summarizes key findings regarding this compound's effects:
| Preclinical Effect | Cancer Model(s) Affected | Key Findings | Source(s) |
| Cell Cycle Arrest (Single Agent) | Neuroblastoma, SCLC, MM | Primarily G1 and G2/M arrest, decreased S phase. medchemexpress.comtocris.comfrontiersin.orgnih.govfrontiersin.orgmedchemexpress.comnih.govnih.gov | medchemexpress.comtocris.comfrontiersin.orgnih.govfrontiersin.orgmedchemexpress.comnih.govnih.gov |
| Synergistic Cytotoxicity (with JQ1) | Neuroblastoma, Multiple Myeloma | Increased apoptotic cell death (cleaved PARP, caspase 3). frontiersin.orgnih.govhaematologica.orgresearchgate.netnih.gov | frontiersin.orgnih.govhaematologica.orgresearchgate.netnih.gov |
| Suppression of Oncogenic Signatures | Neuroblastoma (MYCN), MM (MYBL2, MYC) | Downregulation of resistance-associated MYCN signature (with JQ1). frontiersin.orgnih.govfrontiersin.org Decreased MYBL2 and MYC-regulated genes (with JQ1). nih.govnih.govresearchgate.net | frontiersin.orgnih.govfrontiersin.orgnih.govnih.govresearchgate.net |
| Potentiation of Immunotherapy (with anti-PD-1) | SCLC | Triggering of pro-inflammatory cytokines (TNFα, CXCL10). nih.govresearchgate.net Enhancement of T-cell mediated tumor control. nih.govresearchgate.netnih.govsigmaaldrich.comamegroups.org Improved survival. nih.govnih.govsigmaaldrich.com | nih.govresearchgate.netnih.govsigmaaldrich.comamegroups.org |
| Synergy with BCL2 Inhibitors | AML, Multiple Myeloma | Synergistic suppression of cancer cells. nih.govresearchgate.net Potential to overcome BCL2 inhibitor resistance. nih.govresearchgate.net | nih.govresearchgate.net |
Efficacy in Combination with DNA-Damaging Chemotherapeutic Agents (e.g., Gemcitabine)
Preclinical research has investigated the potential for combining this compound with DNA-damaging chemotherapeutic agents to enhance anti-tumor efficacy. Studies in pancreatic ductal adenocarcinoma (PDAC) models have demonstrated that selective CDK7 inhibition using this compound exhibits in vitro and in vivo combinatorial efficacy when combined with gemcitabine (B846) chemotherapy. This enhanced effect is mediated through the pronounced induction of replication stress and apoptosis in cancer cells guidetopharmacology.org. These findings suggest that combining this compound with agents like gemcitabine could be a promising therapeutic strategy for PDAC guidetopharmacology.org.
Assessment of this compound Effects in Primary Cells and Xenograft Models
Assessment of this compound has been conducted in various primary cell cultures and in vivo xenograft models to evaluate its therapeutic potential in a more physiologically relevant context.
In studies involving primary cells, the combination of this compound with other inhibitors has shown promising results. For instance, the combination of low doses of this compound and JQ1 (a BET inhibitor) had a significant impact on the viability of primary CD138+ multiple myeloma (MM) cells cultured in the presence of their bone marrow microenvironment, while exhibiting minimal effects on CD138- bone marrow cells from the same patients nih.gov. This suggests a potentially favorable therapeutic index nih.gov.
In xenograft models, this compound has demonstrated anti-tumor activity across different cancer types:
Multiple Myeloma (MM): CDK7 inhibition with this compound has been shown to elicit a strong therapeutic response in MM mouse models, leading to in vivo tumor regression and increased survival. These effects were observed with minimal impact on normal cells fishersci.camedchemexpress.com. The combination of this compound and JQ1 also showed antitumor effects in vivo in MM models nih.gov.
Pancreatic Ductal Adenocarcinoma (PDAC): this compound has demonstrated potent anti-tumor efficacy in preclinical PDAC models, both in vitro and in vivo guidetopharmacology.org. Furthermore, its combination with gemcitabine showed combinatorial efficacy in vivo in these models guidetopharmacology.org.
Neuroblastoma: In neuroblastoma xenograft models (both cell line-derived and patient-derived), combining this compound with the BRD4 inhibitor JQ1 resulted in synergistic effects, leading to significant suppression of tumor growth and prolonged survival uni.luselleckchem.com. Immunohistological examination of xenograft tumors revealed that the combination markedly inhibited cell proliferation, increased apoptosis, and downregulated MYCN expression compared to single-agent treatments uni.luselleckchem.com.
Small Cell Lung Cancer (SCLC): Studies in mouse models of SCLC have shown that combining this compound with anti-PD-1 therapy reduces tumor growth and increases survival jetir.org.
These preclinical assessments in primary cells and diverse xenograft models highlight the potential of this compound as a therapeutic agent, particularly in combination with other treatments, and provide a basis for further investigation.
Future Research Directions and Translational Implications for Ykl 5 124
Advanced Structure-Activity Relationship Studies for Optimized Specificity
While YKL-5-124 demonstrates high selectivity for CDK7, further advanced structure-activity relationship (SAR) studies are crucial to potentially enhance its specificity and fine-tune its pharmacological profile tandfonline.comresearcher.life. Understanding the intricate interactions between the compound's structure and its binding to CDK7, particularly the covalent bond formed with Cys312, can guide the design of next-generation inhibitors with improved potency, reduced off-target effects, and potentially altered pharmacokinetic properties tandfonline.comnih.govchemrxiv.org. SAR studies could explore modifications to the pyrrolopyrazole core and the linker region to optimize the covalent interaction and improve cellular uptake and retention in target tissues.
Identification and Validation of Predictive Biomarkers for this compound Response
Identifying predictive biomarkers is essential for determining which patients are most likely to respond to this compound treatment amegroups.orgfrontiersin.org. Research suggests that cancers with E2F misregulation or MYC dependency might be particularly sensitive to selective CDK7 inhibition by this compound nih.govashpublications.org. Studies have shown that this compound inhibits E2F-driven gene expression and impacts MYC-regulated metabolic pathways nih.govashpublications.org. Further research is needed to validate E2F and MYC expression levels or specific gene signatures as reliable biomarkers in various cancer types ashpublications.orgnih.govmdpi.com. Additionally, exploring other potential biomarkers related to cell cycle dysregulation, DNA replication stress, or the tumor immune microenvironment could help stratify patients for optimal therapeutic benefit nih.govamegroups.orge3s-conferences.orgfrontiersin.org.
Exploration of Novel Therapeutic Combinations and Modalities
Preclinical studies have shown promising synergistic effects when this compound is combined with other therapeutic agents frontiersin.orgnih.govaacrmeetingnews.orghaematologica.org. Combinations with BRD4 inhibitors like JQ1 have demonstrated synergistic cytotoxicity and tumor regression in neuroblastoma and multiple myeloma models frontiersin.orgnih.govhaematologica.orgresearchgate.net. The rationale behind such combinations often lies in targeting complementary pathways, such as cell cycle regulation by CDK7 and transcriptional control by BRD4 frontiersin.orgnih.gov. Combining this compound with immunotherapy, particularly anti-PD-1 antibodies, has also shown significant survival benefits in small cell lung cancer models, suggesting that CDK7 inhibition can trigger anti-tumor immunity nih.govamegroups.orge3s-conferences.orgaacrmeetingnews.org. Future research should explore other rational combinations, potentially with agents targeting DNA damage response pathways, epigenetic regulators, or other key signaling nodes, to overcome potential resistance mechanisms and enhance therapeutic efficacy across a broader range of cancers frontiersin.orgnih.gov.
Deeper Elucidation of CDK7-Specific Functions Delineated by this compound
This compound's selectivity allows for a clearer understanding of the specific functions of CDK7, separate from the activities of CDK12/13 nih.govcharleslinlab.orgfrontiersin.orgnih.gov. While CDK7 is known to regulate both cell cycle and transcription, this compound's primary impact appears to be on cell cycle progression through its CAK activity, with less effect on global RNA Pol II phosphorylation compared to less selective inhibitors medchemexpress.comtandfonline.comnih.govcharleslinlab.orgnih.govfrontiersin.org. Future research can leverage this compound as a tool compound to further dissect the precise mechanisms by which CDK7 regulates the cell cycle, its specific substrates beyond CDK1 and CDK2, and its nuanced roles in transcriptional regulation that are independent of global Pol II CTD phosphorylation nih.govcharleslinlab.org. This includes investigating its impact on specific gene sets, enhancer activity, and interactions with other transcriptional machinery components nih.govfrontiersin.org.
Development of this compound Analogues with Modified Pharmacological Profiles
Building upon the SAR studies, the development of this compound analogues with modified pharmacological profiles is a critical future direction tandfonline.comresearcher.life. This could involve designing analogues with improved potency, enhanced selectivity for specific cellular contexts or cancer types, altered pharmacokinetic properties (e.g., improved oral bioavailability or tissue distribution), or even the incorporation of features for targeted delivery biorxiv.orgresearcher.lifechemrxiv.org. Developing reversible analogues alongside the covalent inhibitor could also provide valuable tools for mechanistic studies and potentially offer different therapeutic advantages tandfonline.combiorxiv.orgnih.gov. The goal is to create a pipeline of optimized CDK7 inhibitors based on the this compound scaffold, tailored for specific clinical applications.
Q & A
Q. How does YKL-5-124 selectively target CDK7 over other kinases like CDK12/13, and what experimental methods validate this specificity?
this compound's selectivity for CDK7 is demonstrated through competitive pull-down assays, which show it binds to CDK7-Cyclin H complexes but not CDK12/13-Cyclin K complexes. This specificity is confirmed by its inability to block Cyclin K pulldowns, unlike pan-CDK inhibitors like THZ1. Additionally, kinase inhibition profiling reveals its IC50 for CDK7 (9.7 nM) is >100-fold lower than for CDK9 or CDK2, with no activity against CDK12/13 .
Q. What methodologies are used to assess this compound's impact on cell cycle progression in vitro?
Researchers employ flow cytometry for cell cycle analysis, revealing G1/S arrest (e.g., increased G1-phase cells and reduced S-phase populations in SCLC models). BrdU incorporation assays further quantify DNA replication impairment by measuring S-phase-specific BrdU uptake. These methods confirm dose-dependent suppression of DNA replication and proliferation .
Q. How does this compound modulate transcriptional regulation without broadly inhibiting RNA Pol II phosphorylation?
Unlike pan-transcriptional CDK inhibitors (e.g., THZ1), this compound selectively inhibits CDK7’s CAK activity (critical for CDK1/2 activation) but spares RNA Pol II CTD phosphorylation (Ser2/5/7). Western blot analysis of RNA Pol II phosphorylation states and RNA-seq profiling of E2F target genes confirm this specificity, showing downregulation of cell cycle transcripts without global transcriptional shutdown .
Advanced Research Questions
Q. How do contradictory findings on this compound-induced apoptosis across cancer models inform its therapeutic applicability?
While this compound induces apoptosis in castration-resistant prostate cancer (CRPC) and neuroblastoma models, it fails to trigger PARP cleavage or apoptosis in Jurkat or HAP1 cells. This discrepancy may stem from cell type-specific dependencies on CDK7 for survival or compensatory pathways. Researchers should validate apoptotic responses using Annexin V/PI staining and caspase-3 activation assays alongside viability screens (e.g., CellTiter-Glo) to contextualize these variations .
Q. What experimental strategies optimize the synergistic potential of this compound with immune checkpoint inhibitors (e.g., anti-PD-1)?
Preclinical studies in SCLC models combine this compound with anti-PD-1, leveraging its immunostimulatory effects (e.g., IFN-γ, TNF-α, and CXCL9/10 upregulation). Researchers use RNA-seq and cytokine profiling to identify immune activation signatures, while in vivo efficacy is validated via tumor volume tracking (MRI) and survival analysis. Co-treatment enhances T-cell infiltration and delays tumor growth, suggesting a need for immune-competent mouse models to replicate human immune interactions .
Q. How can researchers reconcile this compound's lack of CDK12/13 inhibition with its efficacy in MYC-driven cancers?
this compound’s anti-MYC activity arises from indirect suppression of MYC-driven metabolic pathways (e.g., glycolysis via HK2 downregulation) and E2F target genes, not direct transcriptional inhibition. In neuroblastoma, combining this compound with BRD4 inhibitors (e.g., JQ1) synergistically suppresses MYCN expression, validated via qPCR and ChIP-seq. This highlights the importance of dual-targeting MYC regulatory nodes in MYC-amplified cancers .
Q. What methodologies resolve conflicting data on this compound's effects in normal vs. cancerous cells?
Comparative dose-response assays in normal (e.g., PNT1, RWPE1) and cancer cells (e.g., CRPC, SCLC) reveal differential apoptosis thresholds. ATP-based viability assays (CellTiter-Glo) and apoptosis markers (e.g., cleaved caspase-3) show normal cells require higher this compound concentrations for cytotoxicity. Researchers must include isogenic cell lines (e.g., CDK7 wild-type vs. C312S mutants) to confirm on-target effects .
Methodological Considerations Table
| Research Focus | Key Techniques | Critical Controls |
|---|---|---|
| Target Selectivity | Competitive pull-down assays, kinase profiling | CDK12/13 inhibitors (THZ531) as negative controls |
| Cell Cycle Effects | Flow cytometry, BrdU incorporation | Synchronized cell populations |
| Transcriptional Regulation | RNA-seq, Phospho-RNA Pol II WB | Pan-CDK inhibitors (THZ1) for comparison |
| In Vivo Efficacy | MRI-based tumor tracking, survival Kaplan-Meier | Immune-deficient vs. -competent models |
| Synergy Studies | Combination index (CI) analysis | Single-agent dose-response validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
